2-Aminobenzene-1,3,5-trisulfonamide

Description

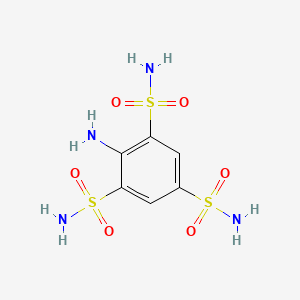

2-Aminobenzene-1,3,5-trisulfonamide is a sulfonamide derivative characterized by three sulfonamide (-SO₂NH₂) groups at the 1, 3, and 5 positions of a benzene ring, with an amino (-NH₂) group at the 2-position. This structural arrangement confers unique physicochemical properties, including high polarity, solubility in polar solvents, and strong hydrogen-bonding capabilities. Recent studies highlight its role as a potent inhibitor of DNA-(apurinic or apyrimidinic site) lyase, with an IC₅₀ value of 1400.0 µM . Its multifunctional sulfonamide groups enable interactions with biological targets and metal ions, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

87743-18-8 |

|---|---|

Molecular Formula |

C6H10N4O6S3 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

2-aminobenzene-1,3,5-trisulfonamide |

InChI |

InChI=1S/C6H10N4O6S3/c7-6-4(18(9,13)14)1-3(17(8,11)12)2-5(6)19(10,15)16/h1-2H,7H2,(H2,8,11,12)(H2,9,13,14)(H2,10,15,16) |

InChI Key |

JVSIPBVRSZVDHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)N)N)S(=O)(=O)N)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzene-1,3,5-trisulfonamide typically involves the sulfonation of aniline derivatives. One common method includes the reaction of aniline with sulfuric acid to introduce sulfonic acid groups, followed by the conversion of these groups to sulfonamides using ammonia or amine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation can help in maintaining consistent reaction conditions and product quality. Additionally, purification steps such as crystallization and filtration are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzene-1,3,5-trisulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide groups to amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Aminobenzene-1,3,5-trisulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide groups.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Aminobenzene-1,3,5-trisulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide groups can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the amino group can form hydrogen bonds with various molecular targets, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Aminobenzene-1,3,5-trisulfonamide vs. [3-(Carboxymethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic Acid

A comparative study of enzyme inhibitors reveals significant differences in efficacy:

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | DNA lyase | 1400.0 | |

| [3-(Carboxymethyl)-2-oxo-benzimidazolyl]acetic acid | DNA lyase | 16000.0 |

The trisulfonamide’s 10-fold lower IC₅₀ suggests superior inhibitory activity, likely due to enhanced electrostatic interactions from its three sulfonamide groups. The benzimidazole derivative’s carboxylate moiety may reduce binding affinity compared to sulfonamides, which are better hydrogen-bond donors .

Comparison with Sulfonylurea Herbicides

Sulfonamide-containing herbicides like ethametsulfuron methyl ester and metsulfuron methyl ester () share sulfonamide groups but differ in core structure (triazine vs. benzene) and application (herbicidal vs. enzymatic inhibition). Their sulfonamide groups facilitate binding to acetolactate synthase (ALS) in plants, while the trisulfonamide’s activity targets DNA repair enzymes, underscoring functional versatility of sulfonamides .

Comparison with Metal-Organic Frameworks (MOFs)

The MOF [Y₂(C₈H₅NO₄)₃(C₃H₇NO)₄]ₙ () utilizes 2-aminobenzene-1,4-dicarboxylic acid as a linker. Unlike the trisulfonamide, this compound employs carboxylate groups for metal coordination, forming paddle-wheel clusters with yttrium. The trisulfonamide’s sulfonamide groups could theoretically coordinate metals but may exhibit weaker binding than carboxylates, limiting MOF stability. However, its multiple sulfonamides might enable novel hydrogen-bonded frameworks .

Hybrid Porous Solids

Hybrid porous materials often use carboxylate or phosphonate linkers (). The trisulfonamide’s sulfonamide groups could introduce tunable porosity and acid-base functionality, but its smaller size compared to carboxylate-based linkers (e.g., in ) may reduce pore dimensions, impacting gas storage or separation efficiency .

Structural and Electronic Properties

- Electron-Withdrawing Effects: The trisulfonamide’s three -SO₂NH₂ groups create strong electron-withdrawing effects, stabilizing negative charges and enhancing acidity compared to mono- or disulfonamides.

- Steric Considerations : The 1,3,5-substitution pattern minimizes steric hindrance, allowing planar interactions with enzymes or metals. In contrast, 1,2-disubstituted analogs (e.g., pesticide derivatives in ) exhibit restricted rotation, affecting conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.